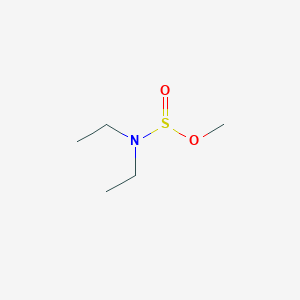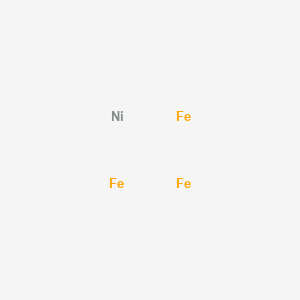
Iron;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-nickel compounds, often referred to as iron-nickel alloys, are a group of alloys primarily composed of iron and nickel. These compounds are significant in both natural and industrial contexts. Naturally, they are found in meteorites and the Earth’s core, while industrially, they are used in various applications due to their unique properties such as high strength, corrosion resistance, and magnetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron-nickel compounds can be synthesized through various methods. One common method is the co-precipitation technique, where iron and nickel salts are dissolved in water and then precipitated using a base. The precipitate is then reduced to form the alloy. Another method involves the reduction of mixed oxides of iron and nickel using hydrogen at high temperatures .
Industrial Production Methods
Industrially, iron-nickel alloys are produced through processes such as smelting and alloying. In smelting, iron and nickel ores are melted together in a furnace, and the molten mixture is then cast into ingots. Alloying involves melting pure iron and nickel together, often with other elements to enhance specific properties .
Chemical Reactions Analysis
Types of Reactions
Iron-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, they can be oxidized to form iron and nickel oxides, or reduced to their metallic forms using hydrogen .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and oxygen or air for oxidation. The reactions typically occur at high temperatures to ensure complete conversion .
Major Products
The major products formed from these reactions include iron oxide, nickel oxide, and their respective metallic forms. These products are often used in further industrial applications or as catalysts in chemical processes .
Scientific Research Applications
Iron-nickel compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which iron-nickel compounds exert their effects varies depending on the application. In catalysis, the surface of the alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, the magnetic properties of iron-nickel nanoparticles allow them to be directed to specific sites within the body using external magnetic fields .
Comparison with Similar Compounds
Iron-nickel compounds are often compared with other transition metal alloys such as iron-cobalt and iron-chromium alloys. While all these alloys share similar magnetic properties, iron-nickel alloys are unique in their combination of high strength and corrosion resistance. This makes them particularly valuable in applications where both properties are required .
Similar Compounds
Iron-Cobalt Alloys: Known for their high magnetic permeability and saturation.
Iron-Chromium Alloys: Noted for their excellent corrosion resistance and high-temperature stability.
Iron-nickel compounds stand out due to their balanced properties, making them versatile and widely used in various fields.
Properties
CAS No. |
12063-35-3 |
|---|---|
Molecular Formula |
Fe3Ni |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
iron;nickel |
InChI |
InChI=1S/3Fe.Ni |
InChI Key |
ASOTZHAXENICGD-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
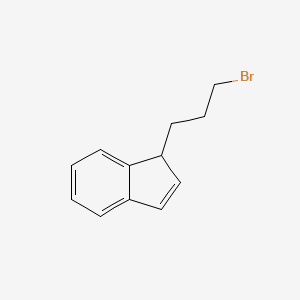
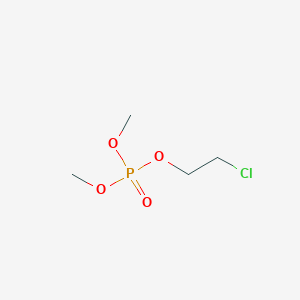

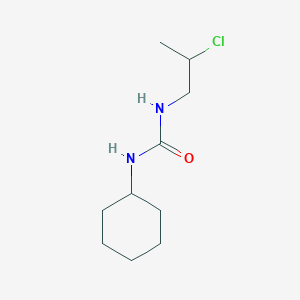
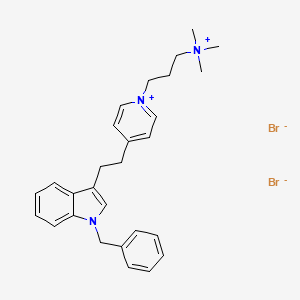
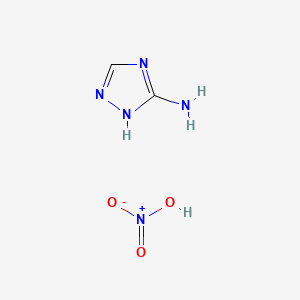
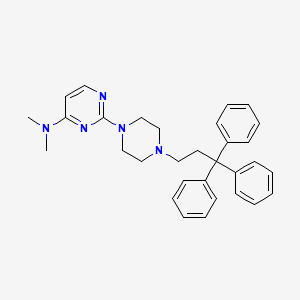

![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
